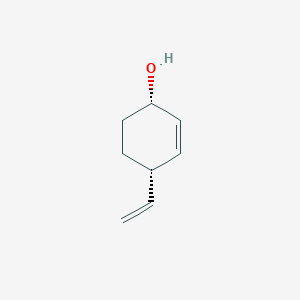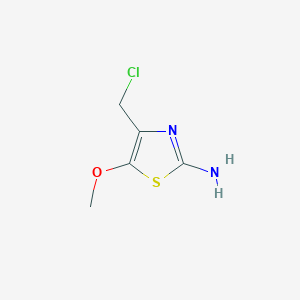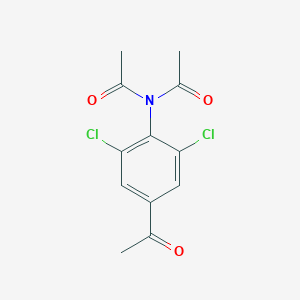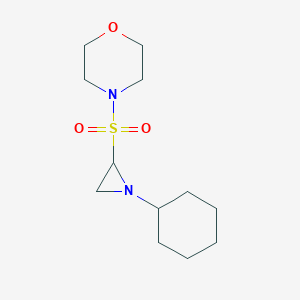
4-(1-Cyclohexylaziridine-2-sulfonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Cyclohexylaziridine-2-sulfonyl)morpholine is an organic compound that features both aziridine and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Cyclohexylaziridine-2-sulfonyl)morpholine typically involves the reaction of cyclohexylaziridine with morpholine in the presence of a sulfonylating agent. The reaction conditions often require a controlled temperature and the use of solvents to facilitate the reaction. For example, the reaction might be carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound would likely involve a similar synthetic route but on a larger scale. This would require the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The process might also involve additional steps such as purification through crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Cyclohexylaziridine-2-sulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce the corresponding amine.
Scientific Research Applications
4-(1-Cyclohexylaziridine-2-sulfonyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 4-(1-Cyclohexylaziridine-2-sulfonyl)morpholine exerts its effects involves interactions with specific molecular targets. The aziridine moiety can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of cellular processes. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler compound with similar structural features but lacking the aziridine moiety.
Cyclohexylaziridine: Contains the aziridine moiety but lacks the morpholine ring.
Sulfonylmorpholine: Features the sulfonyl and morpholine groups but without the aziridine ring.
Uniqueness
4-(1-Cyclohexylaziridine-2-sulfonyl)morpholine is unique due to the combination of the aziridine, sulfonyl, and morpholine moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
87975-42-6 |
|---|---|
Molecular Formula |
C12H22N2O3S |
Molecular Weight |
274.38 g/mol |
IUPAC Name |
4-(1-cyclohexylaziridin-2-yl)sulfonylmorpholine |
InChI |
InChI=1S/C12H22N2O3S/c15-18(16,13-6-8-17-9-7-13)12-10-14(12)11-4-2-1-3-5-11/h11-12H,1-10H2 |
InChI Key |
WDJBKELXPLQWIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC2S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


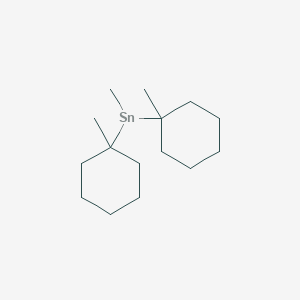
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3,5-dimethoxy-](/img/structure/B14381614.png)
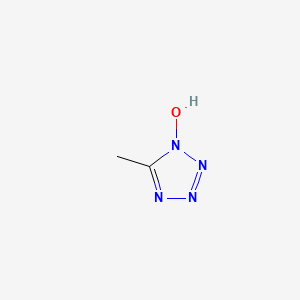
![6-Methyl-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine](/img/structure/B14381632.png)
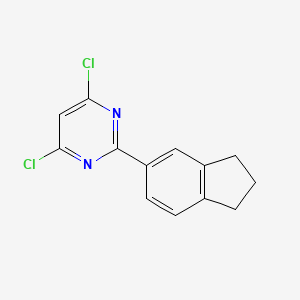
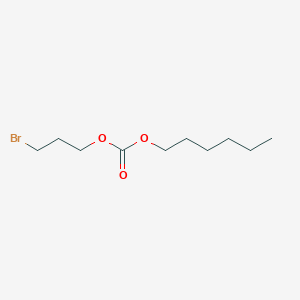
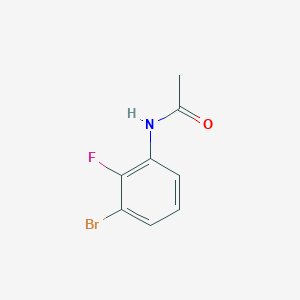
![2,2-Dibromo-1-[2'-(bromoacetyl)[1,1'-biphenyl]-2-yl]ethan-1-one](/img/structure/B14381649.png)
![4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine](/img/structure/B14381652.png)
